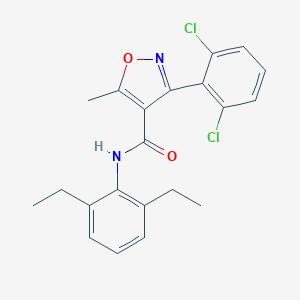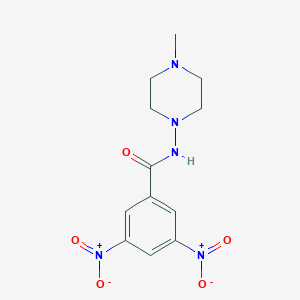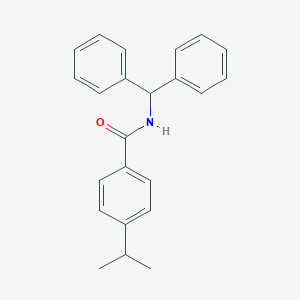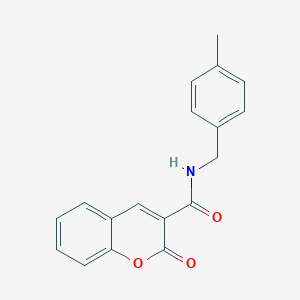
N-cyclooctyl-3-{3-nitrophenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-3-{3-nitrophenyl}acrylamide is an organic compound characterized by its unique structure, which includes a cyclooctyl group, a nitrophenyl group, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-{3-nitrophenyl}acrylamide typically involves the following steps:
Formation of the Cyclooctyl Amine: Cyclooctylamine is synthesized through the hydrogenation of cyclooctanone in the presence of a suitable catalyst.
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety is introduced through a reaction involving acrylonitrile and a suitable amine.
Coupling Reaction: The final step involves coupling the cyclooctylamine with the nitrophenyl prop-2-enamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclooctyl-3-{3-nitrophenyl}acrylamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-cyclooctyl-3-{3-nitrophenyl}acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclooctyl-3-{3-nitrophenyl}acrylamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclooctyl group may influence the compound’s binding affinity to certain proteins or enzymes. The prop-2-enamide moiety can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-N-cyclooctyl-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.
(2E)-N-cyclooctyl-3-(3-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-cyclooctyl-3-{3-nitrophenyl}acrylamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclooctyl group and the nitrophenyl group also contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H22N2O3 |
|---|---|
Peso molecular |
302.37g/mol |
Nombre IUPAC |
(E)-N-cyclooctyl-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N2O3/c20-17(18-15-8-4-2-1-3-5-9-15)12-11-14-7-6-10-16(13-14)19(21)22/h6-7,10-13,15H,1-5,8-9H2,(H,18,20)/b12-11+ |
Clave InChI |
BVBCNGMAFXAPMD-VAWYXSNFSA-N |
SMILES isomérico |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-diphenyl-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B457401.png)


![Methyl 3-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B457405.png)
![Ethyl 2-[({4-nitrophenyl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457409.png)
![4-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B457411.png)

![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-3-furohydrazide](/img/structure/B457414.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B457416.png)
![methyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B457417.png)
![2-Amino-4-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B457418.png)

![2-(3-methoxyphenyl)-N-[3-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-2,2-dimethylpropyl]quinoline-4-carboxamide](/img/structure/B457421.png)
